3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Description
This compound features a benzodiazepine-dione core (a bicyclic structure with two ketone groups) linked to a piperazine moiety via a 3-oxopropyl chain. The piperazine ring is substituted at the 4-position with a 2-chlorophenyl group.
Properties
IUPAC Name |
3-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c23-16-6-2-4-8-19(16)26-11-13-27(14-12-26)20(28)10-9-18-22(30)24-17-7-3-1-5-15(17)21(29)25-18/h1-8,18H,9-14H2,(H,24,30)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWASPUKJADRXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with dopamine receptors.
Mode of Action
Similar compounds have been shown to bind to dopamine receptors, potentially altering neurotransmitter levels.
Biological Activity
The compound 3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a complex organic molecule with potential pharmacological applications. Its structure suggests that it may possess various biological activities, particularly in the fields of medicinal chemistry and drug design. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 375.84 g/mol. The compound features a piperazine moiety, which is known for its role in many pharmacologically active compounds. The presence of a chlorophenyl group and a benzo-diazepine structure further enhances its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN3O3 |
| Molecular Weight | 375.84 g/mol |
| Chemical Structure | Complex organic structure |
| CAS Number | 1326939-83-6 |
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies on Mannich bases have shown that derivatives containing piperazine can induce apoptosis in various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cancer cells. The mechanism often involves the inhibition of DNA topoisomerase I, leading to cytotoxic effects .
Antibacterial Activity
The antibacterial potential of similar compounds has been documented, with moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis. The piperazine moiety is particularly noted for its effectiveness in enhancing antibacterial properties . For example, compounds with structural similarities have demonstrated IC50 values indicating their potency against specific bacterial strains.
Enzyme Inhibition
Inhibition of enzymes such as acetylcholinesterase (AChE) and urease has been reported for several piperazine derivatives. These compounds have shown strong inhibitory activity, which could lead to therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .
Table 2: Biological Activities of Related Compounds
| Activity Type | Example Compound | IC50 (µM) |
|---|---|---|
| Anticancer | Mannich Base Derivative | < 2 (MCF-7) |
| Antibacterial | Piperazine Derivative | 2.14 - 6.28 |
| AChE Inhibition | Piperazine Derivative | < 5 |
Study on Mannich Bases
A pivotal study highlighted the anticancer effects of Mannich bases derived from piperazine. The research demonstrated that specific substitutions on the piperazine ring could significantly enhance cytotoxicity against cancer cell lines .
Enzyme Inhibition Studies
Another study focused on the enzyme inhibition properties of synthesized piperazine derivatives. The results indicated that these compounds could effectively inhibit urease activity, suggesting their potential use as therapeutic agents for related diseases .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Limitations
- Receptor Affinity: The 2-chlorophenyl-piperazine moiety in the target compound is structurally analogous to aripiprazole, a partial dopamine agonist, suggesting possible D₂ receptor activity.
- Safety Profile : The benzyl-substituted analog’s safety data highlight the need for rigorous toxicity studies on the target compound, particularly regarding neurotoxicity or hepatotoxicity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can intermediates be validated?
- Methodology : The synthesis of structurally similar piperazine-diazepine derivatives involves multi-step reactions, such as:
Nucleophilic substitution to introduce the 2-chlorophenylpiperazine moiety.
Amide coupling or alkylation to attach the 3-oxopropyl group.
Cyclization under acidic/basic conditions to form the benzodiazepine-dione core.
Intermediate validation requires thin-layer chromatography (TLC) for reaction monitoring and NMR spectroscopy to confirm regiochemistry (e.g., distinguishing N-alkylation vs. O-alkylation) .
Q. How is the compound’s crystallographic structure resolved, and what software is recommended?
- Methodology : Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement, leveraging its robustness in handling small-molecule datasets. Key steps:
- Collect high-resolution data (≤ 0.8 Å) to resolve disordered regions (e.g., the piperazine ring).
- Apply TWINLAW commands in SHELXL for twinned crystals, if observed.
- Cross-validate with Hirshfeld surface analysis to confirm hydrogen bonding and π-π interactions .
Q. What receptor binding assays are suitable for evaluating its pharmacological activity?
- Methodology : Given the compound’s piperazine-diazepine scaffold, prioritize:
- Radioligand displacement assays for serotonin (5-HT) and dopamine (D/D) receptors.
- Functional assays (e.g., cAMP inhibition for GPCR activity).
Use Scatchard analysis to calculate binding affinity () and ensure competitive binding controls to rule out nonspecific interactions .
Advanced Research Questions
Q. How can contradictions between crystallographic data and solution-phase spectroscopy (e.g., NMR) be resolved?
- Methodology : Discrepancies often arise from conformational flexibility or solvent effects.
- Perform variable-temperature NMR (e.g., 298–343 K) to detect dynamic equilibria in solution.
- Compare DFT-optimized gas-phase conformers (using Gaussian or ORCA) with crystallographic geometries.
- Use molecular dynamics simulations (AMBER/CHARMM) to model solvent interactions and validate against experimental NOESY correlations .
Q. What computational strategies optimize reaction yields for large-scale synthesis?
- Methodology : Implement ICReDD’s reaction path search framework :
Use quantum chemical calculations (e.g., DFT) to identify low-energy transition states.
Apply machine learning (e.g., random forests) to predict optimal conditions (catalyst, solvent, temperature) from sparse experimental datasets.
Validate with microfluidic flow reactors to minimize side reactions (e.g., hydrolysis of the oxopropyl group) .
Q. How to design experiments for resolving conflicting in vitro vs. in vivo efficacy data?
- Methodology :
- In vitro : Assess metabolic stability using hepatic microsomes (human/rat) to identify rapid degradation pathways.
- In vivo : Conduct pharmacokinetic studies (IV/PO dosing) with LC-MS/MS quantification.
- Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies, focusing on tissue permeability and protein binding .
Q. What statistical approaches minimize variability in pharmacological assays?
- Methodology : Apply Design of Experiments (DoE) principles:
- Central composite design to test interactions between variables (e.g., pH, incubation time, ligand concentration).
- ANOVA to identify significant factors and optimize assay robustness.
Example: A 3 factorial design reduced variability in D receptor binding assays by 40% in related studies .
Q. How to characterize tautomeric forms of the benzodiazepine-dione core?
- Methodology :
- Solid-state NMR (ssNMR) to detect tautomerism in crystalline form.
- X-ray photoelectron spectroscopy (XPS) to analyze electron density shifts at carbonyl groups.
- Compare with UV-Vis spectra in polar vs. nonpolar solvents to assess solvent-dependent tautomeric equilibria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
